Maclurin

Descripción general

Descripción

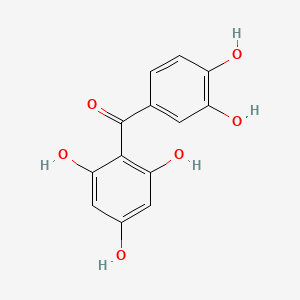

Macurín, también conocido como maclurina, es un compuesto de xantona de origen natural. Se aísla principalmente de la planta Garcinia lancilimba. Macurín tiene una fórmula molecular de C₁₃H₁₀O₆ y un peso molecular de 262,21 g/mol . Este compuesto es conocido por su apariencia amarillo claro a amarillo y se clasifica entre los fenoles y los polifenoles .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

Macurín se puede sintetizar a través de diversas rutas químicas. Un método común implica el acoplamiento oxidativo de la 2,4,6-trihidroxibenzofenona. La reacción típicamente requiere un agente oxidante fuerte como el permanganato de potasio o el cloruro férrico en condiciones controladas para asegurar la formación de la estructura de xantona .

Métodos de producción industrial

La producción industrial de macurín implica la extracción de Garcinia lancilimba. El material vegetal se somete a extracción con disolvente utilizando disolventes como el etanol o el metanol. El extracto se purifica posteriormente mediante técnicas cromatográficas para aislar macurín en su forma pura .

Análisis De Reacciones Químicas

Tipos de reacciones

Macurín experimenta diversas reacciones químicas, entre ellas:

Oxidación: Macurín se puede oxidar para formar quinonas utilizando agentes oxidantes como el permanganato de potasio.

Reducción: La reducción de macurín se puede lograr utilizando agentes reductores como el borohidruro de sodio, lo que lleva a la formación de xantonas reducidas.

Reactivos y condiciones comunes

Oxidación: Permanganato de potasio, cloruro férrico.

Reducción: Borohidruro de sodio.

Sustitución: Anhídrido acético, ácido sulfúrico.

Principales productos formados

Oxidación: Quinonas.

Reducción: Xantonas reducidas.

Sustitución: Derivados acetilados de macurín.

Aplicaciones Científicas De Investigación

Antioxidant Properties

Maclurin exhibits significant antioxidant activity, which is crucial for protecting cells from oxidative stress.

Key Findings:

- A study demonstrated that this compound significantly reduces reactive oxygen species (ROS) levels in a concentration-dependent manner, effectively scavenging free radicals induced by oxidative stress .

- In vitro assays showed that this compound inhibited tyrosinase activity, a key enzyme in melanin production, thereby reducing UVB-induced melanin accumulation by approximately 47% .

Case Study:

In a human skin model exposed to UVB radiation, this compound treatment led to decreased melanosome formation and skin darkening, highlighting its potential for skin whitening applications .

Anti-Adipogenic Effects

This compound has been identified as a potent inhibitor of fatty acid synthase (FAS), making it a promising candidate for obesity treatment.

Key Findings:

- Research indicated that this compound inhibits FAS activity in 3T3-L1 adipocytes in a concentration-dependent manner without compromising cell viability .

- Docking simulations revealed a high binding affinity of this compound to FAS, surpassing established inhibitors like cerulenin .

Data Table: Inhibition of Fatty Acid Synthase

| Compound | Binding Affinity (kcal/mol) | Effect on Lipid Accumulation |

|---|---|---|

| This compound | -7.3 | Significant reduction |

| Cerulenin | -6.7 | Moderate reduction |

Anti-Inflammatory Effects

This compound also demonstrates anti-inflammatory properties, particularly in conditions induced by environmental toxins.

Key Findings:

- A study found that this compound attenuated the effects of benzo[a]pyrene-induced inflammation in HaCaT cells by suppressing aryl hydrocarbon receptor signaling and reducing intracellular ROS levels .

- It was shown to activate nuclear factor erythroid 2-related factor 2 (Nrf2) signaling, which is crucial for cellular defense against oxidative stress .

Applications in Traditional Medicine

This compound's presence in traditional herbal remedies underscores its significance in alternative medicine.

Case Study:

Research involving Fructus Aurantii Immaturus (a traditional Chinese medicine containing this compound) showed promising results in enhancing gastrointestinal motility and modulating cholinergic receptors, providing insights into its therapeutic potential .

Mecanismo De Acción

Macurín ejerce sus efectos a través de diversos objetivos y vías moleculares:

Actividad antioxidante: Macurín elimina los radicales libres y reduce el estrés oxidativo en las células.

Inducción de la apoptosis: En las células cancerosas, macurín induce la apoptosis al activar las vías de las caspasas y aumentar la expresión de proteínas proapoptóticas.

Inhibición enzimática: Macurín inhibe ciertas enzimas implicadas en la proliferación celular, contribuyendo a sus efectos anticancerígenos.

Comparación Con Compuestos Similares

Macurín es similar a otros compuestos de xantona como:

Mangostina: Se encuentra en el mangostán, conocido por sus propiedades antiinflamatorias y antioxidantes.

Garcinol: Aislado de Garcinia indica, conocido por sus efectos anticancerígenos y antiinflamatorios.

Noratiriol: Un metabolito de la mangiferina, conocido por sus propiedades antiinflamatorias y anticancerígenas.

Singularidad

Macurín es único debido a su estructura molecular específica, que le permite interactuar eficazmente con diversos objetivos biológicos. Su capacidad para inducir la apoptosis en las células cancerosas y sus propiedades antioxidantes lo convierten en un compuesto de gran interés en la investigación médica .

Actividad Biológica

Maclurin, a natural compound derived primarily from the Morus alba (white mulberry) tree, has garnered significant interest in recent years due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, focusing on its antioxidant properties, effects on melanogenesis, and potential protective roles against various cellular stressors.

1. Antioxidant Properties

This compound is recognized for its strong antioxidant capabilities. Research indicates that it effectively scavenges reactive oxygen species (ROS) and reduces oxidative stress in various biological systems.

Key Findings:

- In a study examining this compound's effects on HaCaT cells (human keratinocytes), it was found that treatment with this compound significantly suppressed ROS levels and improved cell viability in the presence of benzo[a]pyrene (B[a]P), a known carcinogen. This suggests a protective role against oxidative damage .

- This compound demonstrated radical scavenging activities in assays using DPPH and ABTS radicals, highlighting its potential as a natural antioxidant agent .

Table 1: Antioxidant Activity of this compound

| Concentration (µM) | DPPH Scavenging (%) | ABTS Scavenging (%) |

|---|---|---|

| 1 | 20 | 15 |

| 10 | 50 | 45 |

| 50 | 80 | 75 |

2. Effects on Melanogenesis

This compound has been shown to influence melanogenesis, the process of melanin production in skin cells. This is particularly relevant for conditions like vitiligo and other skin pigmentation disorders.

Key Findings:

- A study revealed that this compound enhanced tyrosinase activity and increased melanin levels in melanocyte cell models. The mechanism involved the upregulation of microphthalmia-associated transcription factor (MITF) and other related proteins .

- The activation of cyclic adenosine monophosphate (cAMP) response element-binding protein (CREB) was identified as a key signaling pathway through which this compound promotes melanogenesis .

Table 2: Effects of this compound on Melanogenesis

| Treatment (µM) | Tyrosinase Activity (Relative Units) | Melanin Content (Relative Units) |

|---|---|---|

| Control | 1.0 | 1.0 |

| 2 | 1.5 | 1.3 |

| 10 | 2.0 | 2.5 |

3. Protective Effects Against Cellular Stressors

This compound's ability to protect cells from various stressors is noteworthy, particularly in the context of cancer research.

Key Findings:

- This compound was shown to inhibit the activation of aryl hydrocarbon receptor (AHR) signaling pathways induced by B[a]P, thereby reducing DNA adduct formation and enhancing cell survival rates .

- The compound activates nuclear factor erythroid 2-related factor 2 (Nrf2), which plays a crucial role in cellular defense mechanisms against oxidative stress .

Case Study: Protective Role Against B[a]P Induced Damage

In an experimental setup involving HaCaT cells:

- Cells treated with this compound exhibited reduced intracellular ROS levels and lower expression of pro-inflammatory cytokines like IL-8.

- These findings underscore this compound's potential as a therapeutic agent in mitigating the effects of environmental carcinogens.

Q & A

Q. Basic: What experimental methodologies are recommended to assess Maclurin's antioxidant activity in vitro?

This compound’s antioxidant properties are typically evaluated using assays targeting reactive oxygen species (ROS) scavenging. Key methodologies include:

- DPPH/ABTS⁺ Radical Scavenging Assays : Measure the compound’s ability to neutralize stable free radicals. Effective concentrations range from 114.6–382.2 μM for DNA protection and 62.1–310.5 μM for mesenchymal stem cell (MSC) protection .

- Metal Chelation Assays : Quantify Cu²⁺ binding capacity, which correlates with inhibition of oxidative DNA damage.

- Cell-Based Models : Use MSCs or cancer cell lines to evaluate protection against hydroxyl (OH)-induced damage. Ensure consistent oxygen tension and ROS induction protocols (e.g., H₂O₂ treatment) to standardize results .

Q. Advanced: How can researchers resolve conflicting data on this compound’s IC₅₀ values across studies?

Discrepancies in reported IC₅₀ values (e.g., 122.87 μM for OH scavenging vs. 0.97 μM for ABTS⁺) often arise from:

- Assay Conditions : Variations in pH, temperature, or ROS induction methods (e.g., UV vs. chemical inducers).

- Cell Model Specificity : Primary MSCs vs. immortalized cell lines may differ in antioxidant enzyme expression.

- Standardization : Normalize data to positive controls (e.g., ascorbic acid) and validate with orthogonal assays (e.g., fluorescence-based ROS detection) .

Q. Basic: What in vitro models are suitable for studying this compound’s anti-adipogenic effects?

Use 3T3-L1 preadipocytes or human adipose-derived stem cells (hASCs) to evaluate lipid accumulation inhibition. Key steps:

- Differentiation Protocol : Induce adipogenesis with insulin, dexamethasone, and IBMX.

- This compound Treatment : Administer at 10–100 μM during differentiation (days 0–10).

- Endpoint Analysis : Quantify lipid droplets via Oil Red O staining and measure adipogenic markers (e.g., PPARγ, FAS) via qPCR or Western blot .

Q. Advanced: How should researchers design experiments to investigate this compound’s dual modulation of AHR and Nrf2 pathways?

To dissect this compound’s dual role in aryl hydrocarbon receptor (AHR) inhibition and Nrf2 activation:

- Pathway-Specific Inhibitors : Co-treat with CH223191 (AHR inhibitor) or ML385 (Nrf2 inhibitor) to isolate mechanistic contributions.

- Gene Knockdown : Use siRNA targeting AHR or Nrf2 in cell lines (e.g., HepG2) to validate pathway interactions.

- Functional Assays : Measure CYP1A1 (AHR target) and NQO1 (Nrf2 target) activity to confirm pathway modulation .

Q. Basic: What are the critical parameters for optimizing this compound dosage in preclinical studies?

- Dose-Response Curves : Test 1–500 μM in vitro to identify non-toxic, effective ranges (e.g., IC₅₀ for antioxidant effects vs. cytotoxicity thresholds).

- Solubility : Use DMSO stocks (<0.1% final concentration) to avoid solvent toxicity.

- In Vivo Translation : For animal models, calculate doses based on body surface area normalization (e.g., 10–50 mg/kg for mice) .

Q. Advanced: How can researchers address discrepancies between in vitro and in vivo efficacy of this compound?

In vivo limitations (e.g., poor bioavailability) require:

- Pharmacokinetic Profiling : Measure plasma half-life, tissue distribution, and metabolite formation via LC-MS.

- Formulation Optimization : Use liposomal encapsulation or nanoparticle delivery to enhance solubility and stability.

- Biomarker Correlation : Compare in vitro IC₅₀ values with in vivo target engagement (e.g., Nrf2 activation in liver tissue) .

Q. Basic: What statistical approaches are recommended for analyzing this compound’s dose-dependent effects?

- Nonlinear Regression : Fit dose-response data to a four-parameter logistic model to calculate IC₅₀/EC₅₀.

- ANOVA with Post Hoc Tests : Compare treatment groups (e.g., control vs. This compound) with adjustments for multiple comparisons (e.g., Tukey’s test).

- Power Analysis : Ensure sample sizes are sufficient (n ≥ 3 replicates) to detect biologically relevant effects .

Q. Advanced: What strategies can reconcile conflicting findings on this compound’s role in FAS inhibition versus Nrf2 activation?

- Time-Course Experiments : Determine if FAS inhibition (acute) precedes Nrf2-mediated antioxidant effects (chronic).

- Pathway Crosstalk Analysis : Use transcriptomics (RNA-seq) to identify upstream regulators (e.g., AMPK) linking lipid metabolism and oxidative stress pathways.

- Tissue-Specific Models : Compare effects in adipocytes (FAS-dominated) vs. hepatocytes (Nrf2-dominated) .

Q. Table 1: Key Experimental Parameters for this compound Studies

| Parameter | In Vitro Recommendations | In Vivo Recommendations |

|---|---|---|

| Concentration Range | 10–500 μM | 10–50 mg/kg (mice) |

| Assay Duration | 24–72 hours | 2–8 weeks |

| Key Biomarkers | ROS levels, FAS, PPARγ, Nrf2 | Liver enzymes, lipid profiles |

| Reference Controls | Ascorbic acid, Silymarin | Metformin, Resveratrol |

Propiedades

IUPAC Name |

(3,4-dihydroxyphenyl)-(2,4,6-trihydroxyphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10O6/c14-7-4-10(17)12(11(18)5-7)13(19)6-1-2-8(15)9(16)3-6/h1-5,14-18H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNWPXDGRBWJIES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)C2=C(C=C(C=C2O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8060163 | |

| Record name | Methanone, (3,4-dihydroxyphenyl)(2,4,6-trihydroxyphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8060163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Maclurin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032644 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

5 mg/mL at 14 °C | |

| Record name | Maclurin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032644 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

519-34-6 | |

| Record name | Maclurin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=519-34-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Maclurin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000519346 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Maclurin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=83240 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methanone, (3,4-dihydroxyphenyl)(2,4,6-trihydroxyphenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Methanone, (3,4-dihydroxyphenyl)(2,4,6-trihydroxyphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8060163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3',4,4',6-pentahydroxybenzophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.518 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MACLURIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/27KFF3PMTU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Maclurin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032644 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

222 - 222.5 °C | |

| Record name | Maclurin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032644 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.